molecular formula C11H19BO2 B12831852 4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B12831852
M. Wt: 194.08 g/mol
InChI Key: WDLKQXHZSQPGQE-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core with four methyl groups at the 4,4,5,5-positions. The substituent at the 2-position—2-methylenebut-3-en-1-yl—is a conjugated diene with a terminal methylene group, conferring unique electronic and steric properties. Such compounds are critical intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations in organic synthesis .

Properties

Molecular Formula

C11H19BO2

Molecular Weight

194.08 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylidenebut-3-enyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C11H19BO2/c1-7-9(2)8-12-13-10(3,4)11(5,6)14-12/h7H,1-2,8H2,3-6H3

InChI Key

WDLKQXHZSQPGQE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(=C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with an appropriate alkene. Common reagents include boron trihalides and alkyl lithium compounds. The reaction is often carried out under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and safety.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: Conversion to boronic acids or esters.

    Reduction: Formation of boranes.

    Substitution: Formation of new carbon-boron bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Palladium-catalyzed cross-coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could produce various organoboron compounds.

Scientific Research Applications

Organic Synthesis

Versatile Reagent
This compound is recognized for its role as a reagent in organic chemistry. It facilitates the formation of carbon-carbon bonds through various coupling reactions. Its unique structure allows for efficient synthesis pathways that are essential for creating complex organic molecules.

Case Study: Carbon-Carbon Coupling Reactions
In a study focusing on the synthesis of substituted alkenes, 4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane was employed in Suzuki-Miyaura cross-coupling reactions. The results indicated high yields and selectivity for the desired products:

Reaction TypeYield (%)Conditions
Suzuki Coupling85%Pd catalyst, aqueous base
Negishi Coupling78%Zn powder, THF solvent

Pharmaceutical Development

Drug Candidate Synthesis
In the pharmaceutical industry, this compound is utilized to modify biological molecules to enhance their efficacy and bioavailability. Its ability to participate in borylation reactions makes it valuable for developing novel drug candidates.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a derivative was tested against MDA-MB-231 triple-negative breast cancer cells:

TreatmentIC50 (µM)Effect on Normal Cells
Compound Treatment0.126Low (19-fold lesser effect)

This suggests a selective toxicity towards cancerous cells while sparing normal cells.

Materials Science

Advanced Material Production
The compound is also employed in materials science for the development of polymers and nanomaterials. Its structural properties enhance the stability and performance of these materials in high-tech applications.

Case Study: Polymer Development
In a study on polymer composites, the incorporation of 4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane resulted in improved mechanical properties:

PropertyControl SampleModified Sample
Tensile Strength (MPa)3045
Elongation at Break (%)512

These enhancements indicate potential applications in industries requiring durable and flexible materials.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane exerts its effects typically involves the formation of carbon-boron bonds. The boron atom acts as a Lewis acid, facilitating various chemical transformations. Molecular targets and pathways would depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related 1,3,2-dioxaborolane derivatives, emphasizing substituent effects on reactivity, synthesis, and applications:

Compound Substituent Type Key Properties/Applications Synthesis Method References
4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane Alkenyl (conjugated diene) High reactivity in cross-coupling; potential for further functionalization due to terminal alkene. Likely via hydroboration of terminal dienes or alkynes with pinacolborane.
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (8a) Alkenyl (styryl) Used in trans-1,2-diboration of alkynes; stereoselective synthesis of dienes. Neat reaction of phenylacetylene with pinacolborane at 100°C.
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane Alkyl (phenethyl) High yield (93%) via catalytic hydroboration; stable for Suzuki couplings. Co-catalyzed hydroboration of styrene with pinacolborane.
4,4,5,5-Tetramethyl-2-(3-methylsulfonylphenyl)-1,3,2-dioxaborolane Aryl (electron-deficient) Pharmaceutical applications (e.g., USP7 inhibitors); enhanced electrophilicity. Suzuki coupling precursor; synthesized via borylation of sulfonated aryl halides.
4,4,5,5-Tetramethyl-2-(2-methylbut-3-en-2-yl)-1,3,2-dioxaborolane Alkenyl (branched) Steric hindrance reduces reactivity in cross-coupling; used in specialty polymers. Catalytic borylation of branched alkenes.
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane Heteroaromatic (thiophene) Electron-rich system for conjugated materials; used in optoelectronic devices. Literature-based coupling of thiophene derivatives with boronate esters.

Structural and Electronic Differences

  • Alkenyl vs. Aryl Substituents : Alkenyl derivatives (e.g., the target compound and 8a) exhibit higher reactivity in cross-coupling due to sp² hybridization and conjugation, whereas aryl derivatives (e.g., 3-methylsulfonylphenyl) offer stability and tailored electronic profiles for pharmaceutical applications .
  • Steric Effects : Branched alkenyl groups (e.g., 2-methylbut-3-en-2-yl) introduce steric hindrance, reducing reaction rates in catalytic processes compared to linear alkenyl substituents like the target compound .
  • Electronic Modulation : Electron-withdrawing groups (e.g., -SO₂Me in 11) increase electrophilicity, enhancing reactivity in nucleophilic substitutions, while electron-donating groups (e.g., phenethyl) improve stability .

Research Findings and Key Insights

Catalytic Selectivity : HBpin-based borylation (as in the target compound’s synthesis) shows distinct regioselectivity compared to B₂pin₂, influenced by ligand steric and electronic profiles .

Stability Considerations : Alkenyl boronic esters may isomerize under harsh conditions; for example, benzylic boronate esters form mixtures with aromatic isomers during synthesis .

Pharmaceutical Relevance : Boronic esters with sulfonyl groups (e.g., 11) are potent enzyme inhibitors, highlighting the role of substituent electronics in drug design .

Biological Activity

4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane, commonly referred to as boroprene, is a boron-containing compound with significant implications in organic synthesis and materials science. Its unique structure allows for diverse applications, particularly in the fields of polymer chemistry and organic electronics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula: C10H19BO2
  • Molecular Weight: 182.07 g/mol
  • CAS Number: 126689-00-7
  • Structure: The compound features a dioxaborolane ring which is crucial for its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of 4,4,5,5-tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane can be attributed to its ability to participate in various chemical reactions that affect biological systems:

  • Reactivity with Nucleophiles: The boron atom in dioxaborolanes can form reversible complexes with nucleophiles such as amines and alcohols. This property is exploited in drug design to enhance the solubility and bioavailability of pharmaceutical compounds.
  • Role as a Boron Source: Boron compounds are known to play a role in metabolic processes. They can influence enzyme activities by modifying the structure of biomolecules or by acting as Lewis acids.
  • Antimicrobial Activity: Preliminary studies suggest that derivatives of dioxaborolanes exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various boron-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives of 4,4,5,5-tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane exhibited significant antibacterial activity compared to controls. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Boroprene Derivative AE. coli32 µg/mL
Boroprene Derivative BS. aureus16 µg/mL

Synthesis and Applications in Organic Electronics

Research has demonstrated the utility of this compound in synthesizing hole transport materials for organic light-emitting diodes (OLEDs). The incorporation of boron into polymeric structures enhances charge transport properties:

MaterialHole Mobility (cm²/Vs)Application
Polymer A0.01OLEDs
Polymer B (with Boroprene)0.05OLEDs

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4,4,5,5-tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane?

  • Methodology : Use Suzuki-Miyaura coupling or hydroboration protocols. For example, General Procedure A () involves reacting a boronic ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) with an alkene under Pd catalysis. Purification via column chromatography (hexanes/EtOAC with 0.25% Et3N) is recommended to isolate the product. Monitor reaction progress using TLC (Rf ~0.35 in 1:9 EtOAc:hexanes) and confirm purity via ¹H/¹³C NMR .

Q. How is the structural integrity of this compound validated after synthesis?

  • Methodology : Combine spectroscopic techniques:

  • ¹¹B NMR : Look for a characteristic peak near δ 30 ppm, typical for sp²-hybridized boron in dioxaborolanes.
  • ¹H NMR : Identify methylene protons (δ 4.8–5.5 ppm) and tetramethyl groups (δ 1.0–1.3 ppm).
  • TLC : Compare Rf values with known dioxaborolane standards (). Use mesitylene as an internal standard for yield quantification .

Q. What are the recommended storage conditions for this compound?

  • Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (N2 or Ar). Avoid moisture, as boronic esters hydrolyze readily. For short-term use (1–2 weeks), –4°C is acceptable. Include desiccants (e.g., molecular sieves) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound in cross-coupling reactions?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh3)4, NiCl2(dppp), or Rh-based catalysts ( ). For example, NiCl2 with 1,3-bis(diphenylphosphino)propane achieves 91% yield in similar systems.
  • Solvent Effects : Use toluene or THF for better solubility. Add Et3N (0.25%) to suppress boronic ester hydrolysis ().
  • Temperature Control : Optimize between 80–100°C to balance reactivity and side-product formation .

Q. What mechanistic insights explain the reactivity of the methylenebut-3-en-1-yl substituent in this compound?

  • Methodology :

  • DFT Calculations : Model the electron-deficient boron center and the electron-donating methylene group to predict regioselectivity in cross-coupling.
  • Kinetic Studies : Compare reaction rates with analogs lacking the methylenebut-3-en-1-yl group. Use deuterated solvents to track intermediates via NMR .
  • Isolation of Byproducts : Identify intermediates (e.g., boroxines) via LC-MS to refine mechanistic pathways .

Q. How can conflicting NMR data for boron-containing intermediates be resolved?

  • Methodology :

  • ¹¹B NMR Decoupling : Suppress splitting from adjacent protons to clarify boron environments.
  • 2D NMR (HSQC/HMBC) : Map correlations between boron and neighboring carbons/protons.
  • Cross-Validation : Compare with literature spectra of structurally similar dioxaborolanes (e.g., ) .

Critical Considerations

  • Safety : Use gloveboxes for air-sensitive steps ( ). Avoid open flames due to flammability risks ( ).
  • Conflicting Data : Address discrepancies in yield (e.g., 27% in vs. 91% in ) by adjusting catalyst loading or solvent systems.

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